Tetrabutylammonium nitrite

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

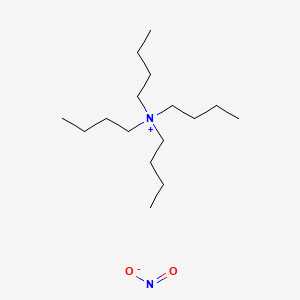

Structure

3D Structure of Parent

属性

IUPAC Name |

tetrabutylazanium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRKDVQQQPFSIY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181088 | |

| Record name | Tetrabutylammonium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26501-54-2 | |

| Record name | Tetrabutylammonium nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26501-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026501542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tetrabutylammonium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium nitrite (B80452) ((C₄H₉)₄NNO₂) is a quaternary ammonium (B1175870) salt that serves as a versatile reagent in various chemical applications.[1] Its utility in organic synthesis, particularly as a source of the nitrite ion for nitrosation reactions and the synthesis of aliphatic nitro compounds, makes a thorough understanding of its physical properties essential for researchers and professionals in drug development and chemical manufacturing.[1][2][3] This technical guide provides a comprehensive overview of the known physical properties of Tetrabutylammonium nitrite, alongside detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in experimental and industrial settings. A summary of these properties is presented in Table 1.

| Property | Data | Source(s) |

| Molecular Formula | C₁₆H₃₆N₂O₂ | [2][4] |

| Molecular Weight | 288.47 g/mol | [2][4] |

| Appearance | White to off-white or pale yellow crystalline powder.[1] May also present as a white, hygroscopic crystalline powder with a slight beige tinge. | [1] |

| Melting Point | 99-103 °C | [4] |

| Boiling Point | Data not available. | |

| Solubility | Miscible with water. Soluble in organic solvents.[1] | [1] |

| Purity | Typically ≥97.0% | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use and quality control. The following sections provide representative experimental protocols.

Synthesis of this compound via Ion Exchange

This protocol describes a common method for the synthesis of this compound from a halide salt precursor.

3.1.1 Materials and Equipment

-

Tetrabutylammonium halide (e.g., bromide or iodide)

-

Anion exchange resin

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Glass column for chromatography

-

Rotary evaporator

-

Filtration apparatus

3.1.2 Procedure

-

Resin Preparation: Swell the anion exchange resin in deionized water and pack it into a glass column.

-

Resin Activation: Wash the resin thoroughly with a solution of sodium nitrite to replace the original counter-ions with nitrite ions. Continue washing until the eluent is free of the original halide ions (test with silver nitrate (B79036) solution).

-

Ion Exchange: Dissolve the Tetrabutylammonium halide in deionized water and pass the solution through the prepared resin column.

-

Elution: Elute the column with deionized water, collecting the fractions containing the this compound.

-

Product Isolation: Combine the product-containing fractions and remove the water using a rotary evaporator to yield the solid this compound.

-

Purification: The resulting solid can be further purified by recrystallization from an appropriate solvent if necessary.

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound.

3.2.1 Materials and Equipment

-

This compound sample (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle (if sample is not a fine powder)

3.2.2 Procedure

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[5]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[5]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a high-purity sample. Impurities typically cause a depression and broadening of the melting point range.

Determination of Solubility

This protocol outlines a method for the qualitative and semi-quantitative determination of the solubility of this compound in various solvents.

3.3.1 Materials and Equipment

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene)

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

UV/Vis Spectrophotometer (for quantitative measurement)

3.3.2 Qualitative Procedure

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid does not appear to have dissolved.

-

3.3.3 Quantitative Procedure (UV/Vis Spectroscopy) This method is suitable if the compound has a chromophore or if a colored complex can be formed.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at a predetermined wavelength (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in that solvent at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Tetrabutylammonium Nitrite: Chemical Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) nitrite (B80452) ([CH₃(CH₂)₃]₄N⁺NO₂⁻), a quaternary ammonium (B1175870) salt, serves as a versatile reagent in organic synthesis and holds potential in various scientific and pharmaceutical applications. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its utility in the synthesis of aliphatic nitro compounds.

Core Chemical and Physical Properties

Tetrabutylammonium nitrite is characterized by the presence of a bulky tetrabutylammonium cation and a nitrite anion. This structure contributes to its solubility in organic solvents and its efficacy as a phase-transfer catalyst.

| Property | Value | Citation(s) |

| CAS Number | 26501-54-2 | [1][2] |

| Molecular Formula | C₁₆H₃₆N₂O₂ | [1] |

| Molecular Weight | 288.47 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow powder/crystals | |

| Melting Point | 99 - 103 °C | |

| Purity | ≥97% | [1] |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(NO₂) | [2] |

| Synonym | N,N,N-tributyl-1-butanaminium nitrite | |

| IUPAC Name | tetrabutylazanium nitrite | [3] |

Key Applications in Research and Development

This compound is a valuable tool for synthetic chemists and researchers in various fields.

1. Synthesis of Aliphatic Nitro Compounds:

The primary application of this compound is as a nucleophilic nitrite source for the synthesis of aliphatic nitro compounds from alkyl halides and mesylates/tosylates.[4][5] The tetrabutylammonium cation facilitates the transfer of the nitrite ion into the organic phase, where it can react with the electrophilic substrate.[6][7] This method is particularly useful for preparing primary nitroalkanes.

2. Phase-Transfer Catalysis:

As a quaternary ammonium salt, this compound functions as an effective phase-transfer catalyst (PTC).[1][6] PTCs are instrumental in facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] This capability enhances reaction rates, improves yields, and can lead to milder reaction conditions, aligning with the principles of green chemistry.

3. Pharmaceutical and Agrochemical Synthesis:

The ability to introduce nitro groups is crucial in the synthesis of various pharmaceuticals and agrochemicals, where the nitro group can be a key functional group or a precursor to other functionalities.[1] this compound's role in synthesizing complex molecules with improved reaction rates and yields makes it a relevant reagent in these industries.[1]

4. Analytical Chemistry:

This compound is also employed in analytical methods for the detection and quantification of nitrite levels in various samples, which is important for environmental monitoring.[1]

5. Potential in Drug Development:

Research has indicated that tetrabutylammonium salts, including the nitrite, exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria.[2] This suggests a potential for its investigation in the development of new antimicrobial agents. Its role in drug formulation may also be explored to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]

Experimental Protocols

Synthesis of Aliphatic Nitroalkanes from Mesylates or Tosylates:

This protocol describes a general procedure for the conversion of alcohols to nitroalkanes via their corresponding mesylates or tosylates, utilizing this compound.[5]

Step 1: Formation of the Mesylate/Tosylate

-

The starting alcohol is converted to its corresponding mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent (e.g., dichloromethane). This reaction is often quantitative.[5]

Step 2: Nitration with this compound

-

The resulting mesylate or tosylate is then reacted with this compound (TBAN) in a suitable solvent, such as toluene.[5]

-

The reaction time varies depending on the substrate, with primary compounds reacting faster (e.g., 2.5 hours) than secondary ones (e.g., 28–40 hours).[5]

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the conversion.

-

Work-up: A standard aqueous work-up is performed. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude nitroalkane product can be purified by column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of nitroalkanes.

Logical Relationship in Phase-Transfer Catalysis

The efficacy of this compound in organic synthesis is largely due to its function as a phase-transfer catalyst. The diagram below illustrates the logical flow of this catalytic cycle.

References

Synthesis and Characterization of Tetrabutylammonium Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrabutylammonium (B224687) nitrite (B80452) ((C₄H₉)₄NNO₂), a quaternary ammonium (B1175870) salt with applications in organic synthesis. This document outlines plausible synthetic routes, detailed characterization methodologies, and presents key data in a structured format for ease of reference.

Physicochemical Properties

Tetrabutylammonium nitrite is a white to light yellow crystalline powder.[1] It is utilized as a reagent in various chemical reactions, notably in the synthesis of aliphatic nitrocompounds from bromides.[2]

| Property | Value | Reference |

| CAS Number | 26501-54-2 | [2] |

| Molecular Formula | C₁₆H₃₆N₂O₂ | [2] |

| Molecular Weight | 288.47 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [1] |

| Purity | ≥97.0% | [2] |

| Melting Point | 99-103 °C | [3] |

Synthesis of this compound

Two primary methods are proposed for the synthesis of this compound: a metathesis (double displacement) reaction and an ion-exchange chromatography approach.

Metathesis Reaction

This method involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), with a nitrite salt, like silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). The choice of the nitrite salt influences the reaction conditions and work-up procedure.

References

Solubility of Tetrabutylammonium Nitrite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrabutylammonium (B224687) Nitrite (B80452)

Tetrabutylammonium nitrite is a white to off-white or pale yellow crystalline powder.[1] It is recognized for its stability and utility as a phase transfer catalyst and a source of the nitrite ion in non-aqueous media.[1] In pharmaceutical and agrochemical industries, it facilitates the synthesis of complex molecules by enhancing reaction rates and yields.[1] Understanding its solubility is paramount for optimizing reaction conditions, improving yields, and developing robust synthetic methodologies.

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 26501-54-2 | [1] |

| Molecular Formula | C₁₆H₃₆N₂O₂ | [1] |

| Molecular Weight | 288.47 g/mol | [1] |

| Melting Point | 99 - 103 °C | [1] |

| Appearance | White to off-white or pale yellow powder | [1] |

Solubility Profile

Direct quantitative data on the solubility of this compound in a comprehensive range of organic solvents is scarce in publicly accessible scientific literature. However, its character as a quaternary ammonium (B1175870) salt, a type of ionic liquid, provides a basis for qualitative assessment and comparison with similar compounds.

Qualitative Solubility

General observations from chemical suppliers and related literature indicate that this compound is "soluble in organic solvents".[1] This broad statement can be further refined by examining the behavior of analogous compounds, such as tetrabutylammonium nitrate (B79036). Tetrabutylammonium nitrate is reported to be highly soluble in polar solvents and has limited solubility in non-polar solvents.[2] This suggests a similar trend for this compound, where solubility is expected to be higher in polar aprotic and protic solvents and lower in non-polar hydrocarbon solvents.

Expected Solubility Trends:

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | High |

| Low-Polarity | Dichloromethane, Chloroform, Tetrahydrofuran (THF) | Moderate to Low |

| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low to Insoluble |

Factors Influencing Solubility

The solubility of ionic liquids like this compound is governed by several factors:

-

Lattice Energy: The strength of the electrostatic interactions between the tetrabutylammonium cation and the nitrite anion in the crystal lattice must be overcome by solvent-ion interactions.

-

Solvent Polarity: Polar solvents can effectively solvate the cation and anion, promoting dissolution.

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrite anion, enhancing solubility.

-

van der Waals Interactions: The bulky, non-polar butyl groups of the cation can interact favorably with non-polar solvents, though this is often not sufficient to overcome the ionic interactions.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance of the nitrite ion, or HPLC).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection

The choice of solvent for a reaction involving this compound should be guided by a balance of its ability to dissolve the salt and its compatibility with the desired chemical transformation.

Caption: Key considerations for selecting a suitable solvent for reactions with TBAN.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical nature as a quaternary ammonium salt allows for reasoned predictions of its solubility behavior. It is anticipated to be most soluble in polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. The logical framework for solvent selection further aids researchers in making informed decisions for their synthetic endeavors. Future research into the quantitative solubility of this and other ionic liquids will be invaluable to the scientific community.

References

Thermal Stability and Decomposition of Tetrabutylammonium Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetrabutylammonium (B224687) nitrite (B80452) ((C₄H₉)₄NNO₂). Due to limited direct experimental data in publicly available literature, this guide synthesizes information from related compounds and established principles of thermal analysis to present a scientifically grounded projection of its behavior. This document is intended to serve as a valuable resource for handling, storage, and application of tetrabutylammonium nitrite in research and development settings.

Executive Summary

This compound is a quaternary ammonium (B1175870) salt with potential applications in organic synthesis. Understanding its thermal stability is paramount for safe handling and for defining the operational temperature limits of processes in which it is used. This guide outlines the expected thermal decomposition pathway, presents illustrative thermal analysis data, and provides detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₆N₂O₂ |

| Molecular Weight | 288.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Solubility | Soluble in water |

Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to occur in a multi-step process, initiated by the decomposition of the quaternary ammonium salt into tributylamine (B1682462) and butyl nitrite. The highly unstable butyl nitrite subsequently undergoes further decomposition.

Caption: Proposed decomposition pathway of this compound.

The initial decomposition can proceed via two primary mechanisms common to quaternary ammonium salts: Hofmann elimination and nucleophilic substitution (SN2).

-

Hofmann Elimination: This pathway would lead to the formation of tributylamine, 1-butene, and nitrous acid. The nitrous acid would then likely decompose.

-

Nucleophilic Substitution (SN2): This mechanism involves the nitrite anion acting as a nucleophile, attacking one of the butyl groups and displacing tributylamine to form butyl nitrite.

Given the nature of the nitrite anion, the SN2 pathway to form tributylamine and butyl nitrite is considered a highly plausible initial step. The subsequent decomposition of butyl nitrite is known to produce a mixture of nitrogen oxides (NOx), butanol, and butyraldehyde.

Thermal Analysis Data (Illustrative)

The following tables present illustrative data that one might expect to obtain from TGA and DSC analysis of this compound. These values are based on the thermal behavior of similar quaternary ammonium salts and alkyl nitrites and should be confirmed by experimental analysis.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | 150 - 170 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 180 - 200 °C |

| Mass Loss (Step 1) | ~30-40% |

| Mass Loss (Step 2) | ~50-60% |

| Final Residue at 600 °C | < 5% |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Endothermic Event (Melting) | Not clearly observed prior to decomposition |

| Exothermic Event (Decomposition) | 160 - 210 °C |

| Enthalpy of Decomposition (ΔH_decomp) | -200 to -400 J/g |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (d(mass %)/dT vs. temperature).

-

Determine the onset temperature of decomposition, the peak decomposition temperature(s), and the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Plot the DSC curve (heat flow vs. temperature).

-

Identify and characterize any endothermic or exothermic events by determining their onset temperatures, peak temperatures, and enthalpies.

-

Caption: General experimental workflow for thermal analysis of this compound.

Safety Considerations

-

Thermal Instability: this compound should be considered thermally unstable. Avoid heating the compound unnecessarily.

-

Decomposition Products: The decomposition of this compound is expected to release flammable and toxic gases, including nitrogen oxides. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While direct experimental data is scarce, the proposed decomposition pathway and illustrative thermal analysis data, combined with the detailed experimental protocols, offer a robust framework for researchers and professionals. It is strongly recommended that the illustrative data be verified experimentally before any process scale-up or application where thermal stability is a critical parameter.

Tetrabutylammonium Nitrite: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for tetrabutylammonium (B224687) nitrite (B80452). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling procedures, and emergency preparedness.

Chemical and Physical Properties

Tetrabutylammonium nitrite is a quaternary ammonium (B1175870) salt with the chemical formula C16H36N2O2.[1][2][3][4] It is essential to understand its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Weight | 288.47 g/mol | [1][2][3][4] |

| Appearance | White to off-white or pale yellow, hygroscopic crystalline powder.[1][5][6] | [1][5][6] |

| Melting Point | 99 - 103 °C (210.2 - 217.4 °F) | [1][4][5][6] |

| Solubility | Mixes with water.[5] | [5] |

| Vapor Pressure | Negligible.[5] | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] The primary hazards are associated with irritation and potential health effects upon exposure.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2][3] |

Primary Health Hazards:

-

Ingestion: Harmful if swallowed. Ingestion of less than 150 grams may be fatal or cause serious health damage.[5] The toxicity of nitrites can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing cyanosis (bluish skin discoloration).[5][7]

-

Inhalation: May cause respiratory tract irritation.[1][2][3]

-

Skin Contact: Causes skin irritation.[2][3][5] Pre-existing dermatitis may be aggravated by exposure.[5]

-

Eye Contact: Causes serious eye irritation and risk of serious damage.[2][3][5]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area or outdoors.[2]

-

Do not eat, drink, or smoke in work areas.

-

Avoid contact with incompatible materials.[5]

Storage Conditions

-

The substance is hygroscopic; store under an inert gas.[1][2]

-

Store away from incompatible substances such as oxidizing agents, bases, and strong reducing agents.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][5] Ensure complete irrigation by lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing.[2][5] Flush skin and hair with running water and soap if available.[5] Seek medical attention if irritation persists.[1][5] |

| Inhalation | Remove from the contaminated area to fresh air.[1][2][5] Encourage the patient to blow their nose.[5] If not breathing, give artificial respiration.[1][7] Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[1] If conscious, give two glasses of water to drink.[2] Seek immediate medical attention.[1][2] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Hazards from Combustion: The substance is a combustible solid.[5] Dust clouds may form an explosive mixture with air.[5] Combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2][5]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release Measures

-

Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Place in a suitable, labeled container for disposal.[5]

-

Major Spills: Evacuate personnel from the area.[1] Alert emergency responders.[5] Avoid all personal contact, including inhalation.[5] Wear protective clothing.[5]

Incompatibility and Reactivity

Understanding the chemical incompatibilities of this compound is essential to prevent dangerous reactions.

Caption: Chemical Incompatibility Chart.

The product is considered stable under recommended storage conditions.[1][5] However, it should be kept away from oxidizing agents, bases, and strong reducing agents to avoid hazardous reactions.[5] Contact with combustible materials may intensify a fire.[8]

Toxicological and Ecological Information

Toxicological Data

Ecological Information

This compound is considered toxic to aquatic organisms.[5] It is important to prevent this substance from entering drains and waterways.[1][2]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Puncture containers to prevent re-use and dispose of them at an authorized landfill.[5]

This technical guide is intended for informational purposes only and does not replace a formal safety data sheet (SDS). Always refer to the specific SDS for the most current and comprehensive safety information.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. valsynthese.ch [valsynthese.ch]

- 3. This compound | C16H36N2O2 | CID 3015282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

Mechanism of action of Tetrabutylammonium nitrite in organic reactions

An In-depth Technical Guide to the Mechanism of Action of Tetrabutylammonium (B224687) Nitrite (B80452) in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium nitrite (TBAN), a quaternary ammonium (B1175870) salt, serves as a versatile and efficient reagent in a variety of organic transformations. Its utility stems from the unique properties conferred by the bulky, lipophilic tetrabutylammonium cation and the reactive nitrite anion. This guide provides a detailed examination of the mechanisms through which TBAN participates in key organic reactions, including nucleophilic substitution, C-H functionalization, and deprotection. By leveraging its role as a potent nitrite source and an effective phase-transfer catalyst, TBAN enables reactions under mild conditions, often with high selectivity and yield. This document consolidates mechanistic pathways, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for professionals in chemical research and development.

Core Mechanisms of Action

This compound's reactivity can be categorized into three primary mechanistic pathways, largely dictated by the substrate and reaction conditions. The lipophilic tetrabutylammonium cation is crucial for its function, enhancing the solubility of the ionic nitrite in nonpolar organic solvents and acting as a phase-transfer catalyst.[1][2][3] This brings the nucleophilic nitrite anion into the organic phase where it can react with substrates.[4]

Nucleophilic Displacement: The SN2 Pathway

One of the most well-established roles of TBAN is as a nucleophilic source of the nitrite ion (NO₂⁻) for the synthesis of nitroalkanes from alkyl halides, tosylates, or mesylates.[5][6][7] This transformation follows a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

The reaction is initiated by the backside attack of the nitrite anion on the electrophilic carbon of the substrate.[10][11] This concerted, single-step process involves the simultaneous formation of the C-NO₂ bond and cleavage of the C-X (or C-OTs/OMs) bond, proceeding through a pentavalent transition state.[8] A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center.[9] The use of TBAN is particularly advantageous as the "naked" nitrite anion, poorly solvated in the organic phase, exhibits enhanced nucleophilicity.[12]

Figure 1: SN2 mechanism for nitroalkane synthesis using TBAN.

C-H Functionalization: Nitration of Saturated Hydrocarbons

TBAN can also effect the nitration of robust, unactivated C-H bonds, as demonstrated in the nitration of adamantane (B196018).[13] The mechanism for this transformation is significantly more complex than a simple nucleophilic substitution and does not proceed via a standard electrophilic aromatic substitution pathway.

Experimental data indicate the formation of a 1-adamantyl cation as a key intermediate.[13] This suggests that the reaction is initiated by a process that removes a hydride from adamantane. A small kinetic isotope effect (KIE) of kH/kD = 1.2-1.3 was observed, which signifies that the C-H bond cleavage is involved in the rate-determining step.[13][14] However, the small magnitude of the KIE suggests a nonlinear and highly unsymmetrical transition state, ruling out a simple, symmetrical C-H abstraction by a radical species as the sole rate-determining step.[13][15] The proposed pathway involves the formation of the adamantyl cation, which is subsequently trapped by nitrite (NO₂⁻) or nitrous acid (HNO₂) generated in the reaction, leading to the nitroalkane product after rearrangement of an initially formed nitrite ester.[13]

Figure 2: Proposed mechanism for the nitration of adamantane with TBAN.

Role in Deprotection Reactions

TBAN, in combination with other reagents like acetic anhydride (B1165640), serves as an effective system for the cleavage of protecting groups, such as N-phenylcarbamates.[13] While the precise mechanism for this specific system is not fully elucidated in the available literature, the reaction likely proceeds through the in-situ formation of a more reactive acylating or nitrosating species.

The combination of nitrite from TBAN and acetic anhydride could form a mixed anhydride or acetyl nitrite. This intermediate can then act as a potent electrophile, attacking the carbamate (B1207046) nitrogen or oxygen, leading to the cleavage of the carbamate bond and liberation of the free amine. This pathway offers a valuable alternative to standard acidic or hydrogenolytic deprotection methods, especially for substrates with sensitive functional groups.[16][17]

Quantitative Data Summary

The efficiency of TBAN in organic reactions is demonstrated by the yields and reaction conditions reported in the literature. The following tables summarize key quantitative data for representative transformations.

Table 1: Synthesis of Nitroalkanes via SN2 Displacement

| Substrate Type | Leaving Group | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Primary Alkyl | Tosylate/Mesylate | 2.5 | Good to Excellent | [5][6] |

| Secondary Alkyl | Tosylate/Mesylate | 28 - 40 | Moderate |[5][6] |

Table 2: Nitration of Saturated Hydrocarbons

| Substrate | Product | Reagent System | kH/kD | Yield (%) | Reference |

|---|---|---|---|---|---|

| Adamantane | 1-Nitroadamantane | TBAN | 1.2-1.3 | Not Reported | [13] |

| Adamantane | 1-Nitroadamantane | NO₂BF₄ in Nitroethane | Not Reported | 74 | [13] |

| Diamantane | 1-Nitrodiamantane | NO₂BF₄ in Nitromethane | Not Reported | 62 |[13] |

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving TBAN. These protocols are based on published procedures and general laboratory practices.

General Protocol for Synthesis of Primary Nitroalkanes

This protocol describes the conversion of a primary alkyl tosylate or mesylate to its corresponding nitroalkane using TBAN.

Materials:

-

Primary alkyl tosylate or mesylate (1.0 mmol)

-

This compound (TBAN) (433 mg, 1.5 mmol)

-

Anhydrous Toluene (B28343) (4 mL)

-

Methyl tert-butyl ether (MTBE) (5 mL)

-

Standard laboratory glassware, magnetic stirrer

Figure 3: Experimental workflow for the synthesis of primary nitroalkanes.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl tosylate or mesylate (1.0 mmol) in anhydrous toluene (4 mL).

-

Reagent Addition: To this solution, add this compound (1.5 mmol, 1.5 eq) at room temperature.[5]

-

Reaction: Stir the resulting mixture vigorously at room temperature for approximately 2.5 hours.[6] Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, add MTBE (5 mL) to the reaction mixture. This will cause the formation of two phases: an organic liquid phase and a solid/oily phase containing the tetrabutylammonium tosylate byproduct.[5]

-

Isolation: Decant or filter to separate the organic phase. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Plausible Protocol for Nitration of Adamantane

This protocol is a plausible procedure based on the mechanistic information available for the C-H nitration of adamantane.[13]

Materials:

-

Adamantane

-

This compound (TBAN)

-

A suitable aprotic solvent (e.g., dichloromethane (B109758) or nitroethane)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere, add adamantane and TBAN.

-

Solvent Addition: Add a dry, aprotic solvent via cannula or syringe.

-

Reaction: Heat the reaction mixture to a temperature sufficient to initiate the reaction (e.g., 50-80 °C), as C-H activation may require thermal input.

-

Monitoring: Follow the reaction's progress over several hours to days, as such C-H functionalizations can be slow.

-

Workup: After cooling to room temperature, quench the reaction by pouring it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

-

Purification: Purify the crude product via sublimation or column chromatography to isolate 1-nitroadamantane.

Conclusion

This compound is a powerful reagent whose mechanism of action is multifaceted. Its role as a phase-transfer catalyst enables the potent nucleophilicity of the nitrite anion in SN2 reactions, providing a mild and efficient route to nitroalkanes. In more complex transformations like the nitration of saturated hydrocarbons, TBAN participates in intricate pathways involving cationic intermediates and rate-determining C-H bond activation. The continued exploration of TBAN and related quaternary ammonium salts in organic synthesis promises the development of novel, selective, and efficient methodologies for the construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Applications of Tetrabutylammonium Nitrite in Modern Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) nitrite (B80452) (TBAN) is a quaternary ammonium (B1175870) salt that has carved a significant niche in modern organic synthesis. Its high solubility in a wide range of organic solvents and its capacity to act as both a potent nitrite source and an efficient phase-transfer catalyst (PTC) make it an invaluable reagent. This technical guide provides an in-depth exploration of the core applications of TBAN, focusing on its utility in the synthesis of aliphatic nitro compounds from various precursors under mild conditions. We present detailed experimental protocols, summarize quantitative yield data, and provide visualizations of key mechanisms and workflows to offer a comprehensive resource for researchers in chemistry and drug development.

Introduction to Tetrabutylammonium Nitrite

This compound, with the chemical formula (C₄H₉)₄NNO₂, is a stable and versatile reagent in organic chemistry.[1] Unlike simple inorganic nitrites such as sodium nitrite, the bulky, lipophilic tetrabutylammonium cation renders the salt soluble in many nonpolar organic solvents. This property is central to its primary applications, allowing it to deliver the nitrite anion into organic phases where it can react with substrates that are otherwise immiscible with aqueous or solid-state reactants.[2]

Key Properties of this compound:

-

Molecular Formula : C₁₆H₃₆N₂O₂[3]

-

Molecular Weight : 288.47 g/mol [3]

-

Appearance : White to off-white or pale yellow crystalline powder[1]

-

Melting Point : 99-103 °C[1]

-

CAS Number : 26501-54-2[3]

-

Key Feature : High solubility in organic solvents, enabling reactions under homogeneous or phase-transfer conditions.

Its principal advantage lies in facilitating reactions under mild, often room-temperature, conditions, which enhances selectivity and minimizes the formation of byproducts often seen with harsher reagents.[4]

Core Application: Synthesis of Aliphatic Nitro Compounds

The synthesis of nitroalkanes is a fundamental transformation in organic chemistry, as the nitro group is a versatile functional group that can be converted into amines, carbonyls, and other valuable moieties. TBAN has proven to be a superior reagent for this purpose.

2.1 From Alkyl Halides

The reaction of alkyl halides with inorganic nitrites (like NaNO₂) is often slow and requires harsh conditions or polar aprotic solvents like DMF to achieve moderate yields.[5] this compound overcomes these limitations by acting as a phase-transfer catalyst, efficiently transporting the nitrite ion into the organic phase to react with the alkyl halide.[6] This process typically favors the formation of nitroalkanes over the isomeric alkyl nitrites, especially with primary bromides and iodides.[3] The reaction proceeds via a classic Sₙ2 mechanism.

2.2 From Alkyl Tosylates and Mesylates

A highly efficient and novel application of TBAN is the direct conversion of alcohols into nitroalkanes via their corresponding tosylate or mesylate esters.[4] This two-step sequence is often preferable to the direct oxidation of amines or other harsher methods. The reaction of tosylates and mesylates with TBAN proceeds under very mild conditions (room temperature) in solvents like toluene (B28343), affording high yields of the desired nitroalkanes.[1][4] This method is particularly effective for primary substrates, which react within a few hours.[4]

Role as a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is a powerful technique in green chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[2] Quaternary ammonium salts like TBAN are classic examples of PTCs.[6]

3.1 Mechanism of Action

In the context of nitration, the tetrabutylammonium cation (Q⁺) pairs with the nitrite anion (NO₂⁻) from an aqueous or solid phase. The resulting lipophilic ion pair, [Q⁺NO₂⁻], is soluble in the organic phase.[7] Once in the organic medium, the poorly solvated and highly reactive "naked" nitrite anion can readily attack the organic substrate (e.g., an alkyl halide). After the reaction, the newly formed [Q⁺X⁻] (where X is a halide) can return to the aqueous phase, pick up another nitrite anion, and repeat the cycle, thus acting catalytically.[7]

Caption: Mechanism of Phase-Transfer Catalysis using TBAN.

Emerging and Niche Applications

While the synthesis of nitroalkanes remains its primary use, TBAN has been employed in other specialized transformations.

4.1 Deprotection of N-Phenylcarbamates

A novel application involves the use of a this compound-acetic anhydride (B1165640) system for the efficient deprotection (unmasking) of alkyl N-phenylcarbamates.[8] This method provides an alternative procedure for removing this protecting group, which is valuable in the synthesis of complex molecules like functionalized sugar derivatives.[8]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations using TBAN.

5.1 General Procedure for the Conversion of Alkyl Tosylates/Mesylates into Nitroalkanes

This protocol is adapted from a reported efficient procedure for synthesizing nitroalkanes from alcohol derivatives.[1]

Caption: Experimental workflow for the synthesis of nitroalkanes from tosylates.

Methodology:

-

Reaction Setup : To a solution of the alkyl tosylate or mesylate (1.0 mmol) in toluene (4 mL), add this compound (TBAN) (1.5 mmol, 433 mg) at room temperature.[1]

-

Reaction : Stir the resulting mixture vigorously at room temperature. Reaction times vary based on the substrate: primary tosylates typically react within 2.5 hours, while secondary substrates may require 28-40 hours.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, add methyl tert-butyl ether (MTBE, 5 mL) to the mixture, which will cause the formation of two distinct phases.[1]

-

Extraction : Separate the layers and wash the organic phase with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography to yield the pure nitroalkane.

Quantitative Data Summary

The efficiency of TBAN in synthesizing nitroalkanes is demonstrated by the high yields achieved for a variety of substrates.

Table 1: Synthesis of Nitroalkanes from Alkyl Tosylates and Mesylates

| Entry | Substrate (Alcohol Precursor) | Leaving Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Hexanol | Tosylate | 2.5 | 90% |

| 2 | 1-Octanol | Tosylate | 2.5 | 92% |

| 3 | Cyclohexylmethanol | Tosylate | 2.5 | 89% |

| 4 | 2-Phenylethanol | Mesylate | 2.5 | 94% |

| 5 | 2-Octanol | Tosylate | 28 | 70% |

| 6 | Cyclohexanol | Tosylate | 40 | 65% |

(Data compiled from literature reports on the nitration of tosylates and mesylates)[1][4]

Table 2: Synthesis of Nitroalkanes from Bromoalkanes via Phase-Transfer Catalysis

| Entry | Substrate | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Bromopropane | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 6 | 57% |

| 2 | 1-Bromobutane | TBAHS | 6 | 62% |

| 3 | 1-Bromohexane | TBAHS | 6 | 61% |

| 4 | 2-Bromopropane | TBAHS | 6 | 24% |

(Data reflects typical yields for phase-transfer catalyzed nitration of bromoalkanes. TBAN is expected to give similar or better performance under optimized conditions.)[9]

Conclusion

This compound is a highly effective and versatile reagent for modern organic synthesis. Its primary application in the high-yield synthesis of aliphatic nitro compounds from halides and sulfonates under exceptionally mild conditions highlights its value to researchers in both academic and industrial settings, including drug development. Its role as a phase-transfer catalyst exemplifies principles of green chemistry by enabling efficient reactions in biphasic systems. Continued exploration of TBAN in other chemical transformations may yet uncover further novel applications for this powerful synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. echemi.com [echemi.com]

- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 7. Phase transfer catalysis | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide on the Spectroscopic Data of Tetrabutylammonium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylammonium (B224687) nitrite (B80452), a versatile reagent in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. A workflow for a key synthetic application is also visualized.

Introduction

Tetrabutylammonium nitrite (TBAN) is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₄H₉)₄]NO₂. It is recognized for its utility as a reagent in various organic transformations, most notably in the synthesis of aliphatic nitro compounds from alkyl halides.[1] Its solubility in organic solvents makes it an effective nitrite source in non-aqueous reaction media. Accurate spectroscopic characterization is crucial for verifying the purity and identity of this reagent, ensuring reproducibility in synthetic protocols.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is limited, the following tables summarize the expected spectral characteristics based on data from the tetrabutylammonium cation and the known spectroscopic behavior of the nitrite anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is dominated by the signals from the tetrabutylammonium cation. The chemical shifts are relatively insensitive to the counter-anion in dilute solutions.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 8H | α-Methylene protons (-N-CH₂ -CH₂-CH₂-CH₃) |

| ~1.6 - 1.7 | Multiplet | 8H | β-Methylene protons (-N-CH₂-CH₂ -CH₂-CH₃) |

| ~1.3 - 1.5 | Multiplet | 8H | γ-Methylene protons (-N-CH₂-CH₂-CH₂ -CH₃) |

| ~0.9 - 1.0 | Triplet | 12H | Terminal methyl protons (-N-CH₂-CH₂-CH₂-CH₃ ) |

Note: Predicted values are based on data for other tetrabutylammonium salts.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~58 - 59 | α-Methylene carbon (-N-CH₂ -CH₂-CH₂-CH₃) |

| ~24 - 25 | β-Methylene carbon (-N-CH₂-CH₂ -CH₂-CH₃) |

| ~20 - 21 | γ-Methylene carbon (-N-CH₂-CH₂-CH₂ -CH₃) |

| ~13 - 14 | Terminal methyl carbon (-N-CH₂-CH₂-CH₂-CH₃ ) |

Note: Predicted values are based on data for other tetrabutylammonium salts.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for both the tetrabutylammonium cation and the nitrite anion.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, ~2870 | Strong | C-H stretching vibrations of alkyl chains |

| ~1465 | Medium | C-H bending vibrations of methylene (B1212753) groups |

| ~1380 | Medium | C-H bending vibrations of methyl groups |

| ~1240 - 1280 | Strong | N-O stretching (asymmetric) of the nitrite ion |

| ~1000 - 1100 | Medium | C-N stretching vibrations |

| ~820 - 840 | Medium | O-N-O bending of the nitrite ion |

Note: Cation peaks are based on spectra of other tetrabutylammonium salts.[6][7][8][9] Nitrite anion peaks are based on established IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry of this compound, likely using a soft ionization technique such as Electrospray Ionization (ESI), would be expected to show the intact cation. The nitrite anion would not be directly observed in positive ion mode.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Products of Cation (Expected) |

| 242.28 | [N(C₄H₉)₄]⁺ (Tetrabutylammonium cation) | 185.2, 142.1, 100.1, 57.1 |

| 46.01 | [NO₂]⁻ (Nitrite anion) | Not observed in positive ion mode |

Note: The fragmentation pattern is based on data for other tetrabutylammonium salts.[3][10][11]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetonitrile-d₃ (CD₃CN))

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Glass wool

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[12]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[12]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

-

Lock the instrument on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 200 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

Potassium bromide (KBr), IR grade (for pellet method)

-

Agate mortar and pestle (for pellet method)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean.[13] Run a background scan to capture the spectrum of the empty accessory, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

-

Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[13][14]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with a suitable solvent.[14]

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13][15]

-

Pellet Formation: Transfer a portion of the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[13][15]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background: A background spectrum of a pure KBr pellet can be run for subtraction if necessary.

Synthetic Workflow Visualization

This compound is primarily used as a reagent for the synthesis of aliphatic nitro compounds from alkyl bromides. The following diagram illustrates the general experimental workflow for such a reaction.

Caption: General workflow for the synthesis of aliphatic nitro compounds using this compound.

References

- 1. scbt.com [scbt.com]

- 2. Tetrabutylammonium hydroxide(2052-49-5) 1H NMR [m.chemicalbook.com]

- 3. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]

- 4. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrabutylammonium iodide(311-28-4) IR Spectrum [chemicalbook.com]

- 8. Tetrabutyl ammonium chloride(1112-67-0) IR Spectrum [chemicalbook.com]

- 9. Tetra-n-butylammonium iodide [webbook.nist.gov]

- 10. Tetrabutylammonium fluoride(429-41-4) MS [m.chemicalbook.com]

- 11. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocol for nitrosation of secondary amines using Tetrabutylammonium nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrosation of secondary amines is a significant chemical transformation, yielding N-nitrosamines. These compounds are crucial intermediates in organic synthesis and have been a subject of extensive research due to their biological activities. While various nitrosating agents are available, this document focuses on a detailed protocol using an alkyl nitrite (B80452) reagent.

Important Note: Following a comprehensive literature search, no specific, detailed protocol for the nitrosation of secondary amines using Tetrabutylammonium nitrite was found. The scientific literature predominantly reports on the use of tert-butyl nitrite (TBN) for this transformation, which is a highly efficient and well-documented reagent. Therefore, the following application notes and protocols are based on the established methodology using tert-butyl nitrite. This information is provided as a reliable and closely related alternative to achieve the desired chemical transformation.

Protocol: Nitrosation of Secondary Amines using tert-Butyl Nitrite (TBN)

This protocol describes an efficient, solvent-free, metal-free, and acid-free method for the N-nitrosation of a broad range of secondary amines.[1][2][3][4]

Materials

-

Secondary amine

-

tert-Butyl nitrite (TBN)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvents (for work-up)

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: To a round bottom flask containing a magnetic stir bar, add the secondary amine (1.0 mmol).

-

Reagent Addition: Add tert-butyl nitrite (TBN) (1.5 mmol, 1.5 equivalents) to the flask at room temperature under ambient conditions.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 5 to 60 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add dichloromethane (DCM, 10 mL) to the reaction mixture.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-nitrosamine.

Data Presentation: Reaction of Various Secondary Amines with TBN

The following table summarizes the reaction outcomes for a variety of secondary amines under the solvent-free conditions described above.

| Entry | Secondary Amine | Product (N-Nitrosamine) | Time (min) | Yield (%) |

| 1 | N-Methylaniline | N-Nitroso-N-methylaniline | 5 | 98 |

| 2 | N-Ethylaniline | N-Nitroso-N-ethylaniline | 5 | 96 |

| 3 | Diphenylamine | N-Nitrosodiphenylamine | 10 | 95 |

| 4 | Dibenzylamine | N-Nitrosodibenzylamine | 15 | 94 |

| 5 | Piperidine | N-Nitrosopiperidine | 20 | 92 |

| 6 | Morpholine | N-Nitrosomorpholine | 20 | 93 |

| 7 | Di-n-butylamine | N-Nitrosodi-n-butylamine | 60 | 85 |

| 8 | Indoline | 1-Nitrosoindoline | 10 | 96 |

Data compiled from Chaudhary et al., Green Chem., 2016, 18, 2323-2330.[1][4]

Visualizations

Experimental Workflow

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite | Semantic Scholar [semanticscholar.org]

- 4. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

Application Notes and Protocols: Tetrabutylammonium Nitrite as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Tetrabutylammonium (B224687) Nitrite (B80452) in Phase Transfer Catalysis

Tetrabutylammonium nitrite (TBANi) serves as an efficient phase transfer catalyst for introducing the nitrite anion (NO₂⁻) into organic reactions. In many applications, TBANi is not used as a pre-formed salt but is generated in situ from a stable tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), and an inorganic nitrite salt, typically sodium nitrite (NaNO₂). The lipophilic tetrabutylammonium cation pairs with the nitrite anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the organic substrate. This methodology is crucial for reactions where the reactants are present in immiscible phases, enabling reactions to proceed under milder conditions with improved yields and selectivity.

The primary advantages of using tetrabutylammonium salts for phase transfer of the nitrite anion include enhanced reaction rates, the use of less hazardous solvents, and often, greater selectivity in product formation. These attributes make it a valuable tool in various synthetic applications, including oxidation, nitration, and nucleophilic substitution reactions.

Core Applications and Experimental Data

The in situ generation of this compound has been successfully applied in several key synthetic transformations. Below is a summary of representative applications and the corresponding quantitative data.

| Application | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aerobic Oxidation | Benzylic Alcohols | TBAB / NaNO₂ (equimolar) | Not specified | Not specified | Not specified | High | [1] |

| Mononitration | Phenolic Compounds | TBAD / NaNO₂ | Dichloromethane | Reflux | Not specified | High | [2][3] |

| Mononitration | Phenolic Compounds | TBAC / NaNO₂ | Dichloromethane | Reflux | Not specified | High | [2][3] |

Detailed Experimental Protocols

Application 1: Aerobic Oxidation of Benzylic Alcohols

This protocol describes the selective oxidation of benzylic alcohols to the corresponding carbonyl compounds using an equimolar catalytic mixture of tetrabutylammonium bromide and sodium nitrite under aerobic conditions.[1]

Materials:

-

Benzylic alcohol

-

Tetrabutylammonium bromide (TBAB)

-

Sodium nitrite (NaNO₂)

-

Organic solvent (e.g., Dichloromethane or Toluene)

-

Water

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the benzylic alcohol (1.0 eq), tetrabutylammonium bromide (0.1 eq), and sodium nitrite (0.1 eq).

-

Add the organic solvent to the flask.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air to ensure aerobic conditions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired carbonyl compound.

Application 2: Mononitration of Phenolic Compounds

This protocol details the selective mononitration of phenols using sodium nitrite in the presence of a tetrabutylammonium dichromate (TBAD) or tetrabutylammonium chromate (B82759) (TBAC) as the phase transfer catalyst.[2][3]

Materials:

-

Phenolic compound

-

Tetrabutylammonium dichromate (TBAD) or Tetrabutylammonium chromate (TBAC)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Drying agent (e.g., anhydrous Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator